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molecular formula C12H26O4 B1663996 2,2-Bis(tert-butylperoxy)butane CAS No. 2167-23-9

2,2-Bis(tert-butylperoxy)butane

Cat. No. B1663996
M. Wt: 234.33 g/mol
InChI Key: HQOVXPHOJANJBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04198374

Procedure details

2,2-di(t-butylperoxy) butane or cumyl hydroperoxide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][O:6][C:7]([O:11][O:12][C:13]([CH3:16])([CH3:15])[CH3:14])([CH2:9]C)[CH3:8])([CH3:4])([CH3:3])[CH3:2].C(OO)(C1C=CC=CC=1)(C)C>>[C:13]([O:12][O:11][C:7]([O:6][O:5][C:1]([CH3:4])([CH3:3])[CH3:2])([CH3:9])[CH3:8])([CH3:16])([CH3:15])[CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OOC(C)(CC)OOC(C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C1=CC=CC=C1)OO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)OOC(C)(C)OOC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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